![molecular formula C8H5Cl2NO B2489958 2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile CAS No. 1803822-60-7](/img/structure/B2489958.png)
2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile
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Description
"2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile" is a complex organic compound, likely involved in various chemical reactions due to its functional groups. Research on similar compounds provides insights into the synthesis, molecular structure, and properties of such chemicals.
Synthesis Analysis
A concise synthesis of related 2-(2-hydroxyphenyl)acetonitriles, which share a structural resemblance with the target compound, has been developed through the reaction of trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through various spectroscopic methods. For instance, the structural determination of substituted [3-(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]acetonitriles, which are closely related to the target compound, was accomplished using X-ray analysis and 1H and 13C NMR spectroscopy (Shasheva et al., 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of acetonitrile derivatives, including those with hydroxyphenyl groups, have been extensively studied. For example, the photolysis of 4'-chloro-2-hydroxybiphenyl in aqueous acetonitrile solutions leads to unusual acetonitrile adduct formation, demonstrating the complex reactivity of such compounds (Zhang et al., 2020).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and stability, can be inferred from the comprehensive studies on similar chemicals. The analysis of the kinetics of elimination reactions of chlorinated phenylethane derivatives in acetonitrile sheds light on the behavior of chlorinated acetonitrile derivatives in solution (Kumar & Balachandran, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further chemical transformations, are critical for understanding the applications and behavior of "2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile". Studies on the carbopalladation of nitriles and subsequent reactions offer insights into the chemical behavior of nitrile-containing compounds (Tian et al., 2003).
Scientific Research Applications
Synthesis Applications
- Concise Synthesis of Hydroxyphenyl Acetonitriles : A method for synthesizing 2-(2-hydroxyphenyl)acetonitriles has been developed, which could potentially be adapted for derivatives like 2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile. These compounds can be transformed into benzofuranones, indicating their utility in complex organic syntheses (Wu, Gao, Chen, & Zhou, 2014).
Environmental and Analytical Chemistry
- Sonication in Chemical Reactions : Studies on sonication effects in non-radical reactions, particularly in acetonitrile-water binary mixtures, demonstrate the significance of acetonitrile as a solvent, which could be relevant for reactions involving 2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile (Tuulmets, Piiskop, Järv, & Salmar, 2014).
Photophysics and Photochemistry
- Fluorescent Probe Applications : The development of fluorescent probes in acetonitrile, such as 2-(2′-hydroxyphenyl)-4-iodomethylthiazole, indicates potential applications of 2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile in the design of new fluorescent materials (Lim, An, Seo, Huh, Pandith, Helal, & Kim, 2017).
properties
IUPAC Name |
2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKWQRRULCHRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloro-2-hydroxyphenyl)acetonitrile | |
CAS RN |
1803822-60-7 |
Source
|
Record name | 2-(3,4-dichloro-2-hydroxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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